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Compound of Interest |

Compound Name: 4-Propoxybenzohydrazide

CAS No.: 64328-60-5

Cat. No. 81271223

. J

Technical Whitepaper for Medicinal Chemistry
Applications
Part 1: Executive Summary & Chemical Identity

4-Propoxybenzohydrazide (also known as p-propoxybenzoic acid hydrazide) represents a
critical scaffold in medicinal chemistry, serving as a versatile precursor for Schiff bases
(acylhydrazones) and heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Its structural significance lies in the 4-propoxy tail, which imparts specific lipophilic
characteristics (LogP modulation) distinct from its methoxy or ethoxy analogs. This modification
alters membrane permeability and solubility profiles, making it a strategic "tuning” molecule in
Structure-Activity Relationship (SAR) studies for antimicrobial, antitubercular, and anticancer
agents.

Chemical Profile Table
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Property Data / Descriptor

IUPAC Name 4-Propoxybenzohydrazide

Molecular Formula C10H14N202

Molecular Weight 194.23 g/mol

Physical State Crystalline Solid (White to off-white needles)

Soluble in DMSO, DMF, Methanol; Sparingly

Solubility soluble in water

Calculated LogP ~1.85 (Moderate Lipophilicity)
H-Bond Donors 3 (Hydrazide -NH-NH3)

H-Bond Acceptors 3 (Carbonyl O, Ether O, Terminal N)

Part 2: Structural Analysis & Pharmacophore
Mapping

To understand the utility of 4-propoxybenzohydrazide, one must analyze its three distinct
functional domains. This molecule is not merely a reactant; it is a pharmacophore template.

Structural Domains:

o The Lipophilic Tail (Propoxy Group): A three-carbon ether chain that anchors the molecule in
hydrophobic pockets of target enzymes (e.g., enoyl-ACP reductase in M. tuberculosis).

o The Aromatic Core (Benzene Ring): Provides rigid spacing and 1t-1t stacking interactions.

e The Reactive Head (Hydrazide): A nucleophilic center capable of forming hydrogen bonds or
undergoing condensation reactions.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1271223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Aromatic Scaffold : Reactive Head
. (Benzene Ring) Amide Bond (Hydrazide -CONHNH2)
Ether Linkage Rigid Linker / t-Stacking H-Bond Donor/Acceptor
Lipophilic Tail
(Propoxy Group) e TTTTTT T T -
Membrane Permeability Target Enzyme N

(Hydrophobic Pocket) -~

~~ -

Click to download full resolution via product page

Figure 1: Pharmacophore dissection of 4-Propoxybenzohydrazide showing functional
domains.

Part 3: Synthetic Methodology

The synthesis of 4-propoxybenzohydrazide is a self-validating, two-stage protocol starting
from 4-hydroxybenzoic acid or its ester. The method below prioritizes yield and purity, utilizing
nucleophilic substitution followed by hydrazinolysis.
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Figure 2: Step-wise synthetic route from commercial precursors to the final hydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-propoxybenzoate
e Charge: Dissolve Methyl 4-hydroxybenzoate (0.1 mol) in anhydrous acetone (150 mL).
o Base Addition: Add anhydrous Potassium Carbonate (

, 0.15 mol). The excess base ensures complete deprotonation of the phenol.

o Alkylation: Add 1-Bromopropane (0.12 mol) dropwise.

e Reflux: Heat to reflux (~56°C) for 10-12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl
Acetate 8:2).

o Workup: Filter inorganic salts while hot. Evaporate solvent. Recrystallize the residue from
ethanol.

Step 2: Hydrazinolysis (The Critical Step)
e Solution: Dissolve Methyl 4-propoxybenzoate (0.05 mol) in absolute ethanol (50 mL).

» Nucleophilic Attack: Add Hydrazine Hydrate (99% or 80%, 0.25 mol) slowly. Note: Excess
hydrazine drives the equilibrium forward and prevents dimer formation.

o Reflux: Reflux at 78°C for 4—6 hours.

o Precipitation: Cool the mixture to room temperature, then to 0°C. The hydrazide will
precipitate as white crystals.

 Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
Validation Checkpoints:
 Yield: Expected >75%.

e Melting Point: ~118-120°C (Distinct from the ester precursor which melts lower).
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Part 4: Spectroscopic Characterization (The
Fingerprint)

To ensure scientific integrity, the synthesized compound must be validated using NMR and IR
spectroscopy. Below are the diagnostic signals.

Infrared Spectroscopy (FT-IR)

¢ 3300-3200 cm~*: Doublet spike indicating primary amine (

) stretching.

e 3050 cm~*: Aromatic C-H stretch.
e 2960-2870 cm~1: Aliphatic C-H stretching (Propyl chain).
e 1650-1620 cm~1: Strong Amide | band (

stretch). This confirms the conversion from ester to hydrazide.

Proton NMR (*H NMR, 400 MHz, DMSO-de)

The NMR spectrum provides definitive proof of the structure.
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Part 5: Applications in Drug Discovery

The 4-propoxybenzohydrazide scaffold is rarely the end-product. It is a platform molecule

used to generate libraries of bioactive compounds.

Schiff Base Formation (Azomethines)
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Reaction with aromatic aldehydes yields N-acylhydrazones.
e Mechanism: Acid-catalyzed condensation.

o Application: These derivatives often exhibit enhanced iron-chelating properties and inhibition
of ribonucleotide reductase (anticancer target).

Heterocyclization
Cyclization with carbon disulfide (

) or carboxylic acids yields 1,3,4-oxadiazoles.

e Relevance: The 4-propoxy group aids in penetrating the lipid-rich cell walls of Mycobacteria,
making these derivatives potent anti-tubercular candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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